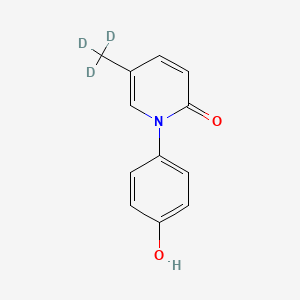

4'-Hydroxy Pirfenidone-d3

Description

Significance of Deuterium (B1214612) Labeling in Investigating Chemical Compound Disposition

The strategic replacement of hydrogen with deuterium at specific molecular positions can significantly alter a drug's metabolic profile. nih.govclearsynth.com This is because many drug metabolism processes, often mediated by cytochrome P450 (CYP) enzymes, involve the cleavage of carbon-hydrogen (C-H) bonds. wikipedia.orgjuniperpublishers.com The carbon-deuterium (C-D) bond is stronger than the C-H bond, making it more resistant to enzymatic cleavage. nih.gov This "metabolic switching" can slow down the rate of metabolism, leading to a longer drug half-life and potentially altered pharmacokinetic properties. musechem.comjuniperpublishers.com

The use of deuterium-labeled compounds is invaluable for:

Elucidating Metabolic Pathways: By tracking the fate of the deuterated molecule, researchers can identify the primary sites of metabolism and the resulting metabolites. fiveable.meclearsynth.comsymeres.com

Improving Pharmacokinetic Profiles: Slowing down metabolism can lead to increased drug exposure and potentially a more favorable dosing regimen. musechem.comnih.gov

Internal Standards in Bioanalysis: Deuterated analogues are ideal internal standards for mass spectrometry-based quantification of drugs and their metabolites in biological samples, ensuring accuracy and precision. musechem.comacs.org

Overview of Pirfenidone (B1678446) and its Analogues in Preclinical Studies

Pirfenidone is a small molecule with anti-inflammatory and antifibrotic properties. drugbank.comfrontiersin.org It is used in the treatment of idiopathic pulmonary fibrosis (IPF), a progressive and debilitating lung disease. wikipedia.orgfrontiersin.org The precise mechanism of action of pirfenidone is not fully understood, but it is known to downregulate the production of growth factors and procollagens. wikipedia.org

Preclinical studies in various animal models have demonstrated the antifibrotic effects of pirfenidone in the lungs, liver, and kidneys. nih.gov Pirfenidone is primarily metabolized in the liver by the CYP1A2 enzyme system to form several metabolites, with 5-carboxy-pirfenidone being the major one found in plasma. wikipedia.orgdrugbank.comnih.gov

Given the interest in improving the therapeutic profile of pirfenidone, researchers have explored deuterated analogues. One such analogue is deupirfenidone (LYT-100), a selectively deuterated form of pirfenidone. pulmonaryfibrosis.orgnih.gov Preclinical and clinical studies on deupirfenidone have aimed to leverage the kinetic isotope effect to create a more favorable pharmacokinetic profile compared to the parent drug. pulmonaryfibrosis.orgnih.govpuretechhealth.com

Rationale for Research on Metabolites of Deuterated Chemical Entities

The study of metabolites of deuterated drugs, such as 4'-Hydroxy Pirfenidone-d3, is a critical extension of the research on the parent deuterated compound. The rationale for this focus stems from several key scientific objectives:

Understanding Altered Metabolic Pathways: While deuteration is intended to slow metabolism at a specific site, it can sometimes lead to "metabolic shunting," where the body utilizes alternative metabolic pathways. juniperpublishers.comresearchgate.net Investigating the full spectrum of metabolites, including hydroxylated forms, is essential to map out these altered routes.

Assessing Metabolite Activity and Toxicity: It is crucial to determine whether the metabolites of a deuterated drug are pharmacologically active or possess any toxic properties. nih.govacs.org The formation of reactive metabolites is a potential concern in drug development. nih.govacs.org

Comprehensive Pharmacokinetic Modeling: A complete understanding of a drug's disposition requires characterizing the formation and elimination of its major metabolites. This information is vital for building accurate pharmacokinetic models that can predict the drug's behavior in the body.

Structure

3D Structure

Properties

Molecular Formula |

C12H11NO2 |

|---|---|

Molecular Weight |

204.24 g/mol |

IUPAC Name |

1-(4-hydroxyphenyl)-5-(trideuteriomethyl)pyridin-2-one |

InChI |

InChI=1S/C12H11NO2/c1-9-2-7-12(15)13(8-9)10-3-5-11(14)6-4-10/h2-8,14H,1H3/i1D3 |

InChI Key |

NETTXQJYJRFTFS-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CN(C(=O)C=C1)C2=CC=C(C=C2)O |

Canonical SMILES |

CC1=CN(C(=O)C=C1)C2=CC=C(C=C2)O |

Origin of Product |

United States |

Chemical Synthesis and Structural Elucidation of 4 Hydroxy Pirfenidone D3

Synthetic Routes for Deuterated Pirfenidone (B1678446) Precursors

The synthesis of 4'-Hydroxy Pirfenidone-d3 necessitates the initial preparation of a deuterated pirfenidone precursor. This typically involves the introduction of a trideuteromethyl (-CD3) group onto the pyridinone core, followed by the formation of the N-phenylpyridin-2-one structure.

Suzuki-Miyaura Cross-Coupling Methodologies

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. In the context of deuterated pirfenidone synthesis, this reaction can be employed to introduce a trideuteromethyl group onto a suitable pyridinone precursor. Research has demonstrated the successful methylation and trideuteromethylation of pyridone systems using this methodology.

One efficient approach involves the coupling of a halogenated pyridinone with a deuterated methylboronic acid (CD3B(OH)2) or its trifluoroborate salt (CD3BF3K) in the presence of a palladium catalyst and a suitable ligand, such as RuPhos. nih.govrochester.edu This method offers high yields and isotopic purity, making it an attractive route for producing the pirfenidone-d3 scaffold. nih.gov

Table 1: Example of Suzuki-Miyaura Cross-Coupling for Pirfenidone-d3 Synthesis

| Reactants | Catalyst/Ligand | Solvent | Product Yield | Isotopic Purity |

| Halogenated Pyridinone, CD3B(OH)2 or CD3BF3K | Palladium catalyst / RuPhos | Not specified | Nearly quantitative | 99% |

This table is a representation of typical conditions and results based on reported methodologies.

Grignard Reagent Applications in Deuterated Methylation

Grignard reagents are another fundamental tool in organic synthesis for forming carbon-carbon bonds. A deuterated Grignard reagent, such as trideuteromethylmagnesium bromide (CD3MgBr), can be used to introduce the -CD3 group. This reagent can be prepared by reacting a deuterated methyl halide with magnesium metal. rochester.edu

The subsequent reaction of the deuterated Grignard reagent with an appropriate electrophilic precursor of the pyridinone ring would lead to the formation of the desired deuterated pirfenidone precursor. While specific literature detailing this exact application for pirfenidone-d3 is not prevalent, the principle of using deuterated Grignard reagents for methylation is a well-established synthetic strategy.

Copper(I) Salt Catalyzed N-Arylation Approaches

The final step in the synthesis of the pirfenidone-d3 precursor involves the N-arylation of the deuterated 5-methyl-2-pyridone. Copper-catalyzed N-arylation reactions, often referred to as Ullmann condensations or Buchwald-Hartwig-type arylations, are commonly used for this transformation.

Several studies have reported the efficient copper(I)-catalyzed N-arylation of 2-pyridones with aryl halides or diaryliodonium salts to produce pirfenidone and its analogs. nih.govmedchemexpress.comprnewswire.comgoogle.comgoogle.comgoogle.com For instance, the reaction of 5-methyl-2-pyridone with an arylating agent in the presence of a copper(I) salt, such as copper(I) iodide (CuI) or copper(I) oxide (Cu2O), and a base provides a direct route to the pirfenidone scaffold. google.comgoogle.com This method is generally high-yielding and can be performed under relatively mild conditions.

Table 2: Copper(I)-Catalyzed N-Arylation for Pirfenidone Synthesis

| Pyridone | Arylating Agent | Copper Catalyst | Base | Solvent | Yield |

| 5-methyl-2-pyridone | Iodobenzene | Copper powder | K2CO3 | Not specified | High |

| 5-methyl-2-pyridone | Bromobenzene | Cu2O | K2CO3 | DMF | High |

| 5-methyl-2-pyridone | Diphenyliodonium hexafluorophosphate | CuCl | Et3N | Toluene | 99% |

This table summarizes conditions from various reported syntheses of pirfenidone, which are applicable to its deuterated analog.

Derivatization and Isolation Strategies for this compound

Once the pirfenidone-d3 precursor is synthesized, the next crucial step is the introduction of the hydroxyl group at the 4'-position of the phenyl ring and the selective deuteration at this newly formed hydroxymethyl moiety.

Controlled Oxidation Pathways to Hydroxymethyl Metabolites

The hydroxylation of pirfenidone to its major active metabolite, 5-hydroxymethyl pirfenidone (the non-deuterated analog of the target compound), is primarily a biological process. In humans, this oxidation is catalyzed by cytochrome P450 (CYP) enzymes, with CYP1A2 being the predominant isoform involved. nih.govnih.govmdpi.com

For the synthesis of this compound, a similar enzymatic or a biomimetic chemical oxidation approach could be conceptualized. An in-vitro system using human liver microsomes or recombinant CYP1A2 could be employed to oxidize pirfenidone-d3 to this compound. nih.gov Alternatively, chemical methods that mimic the oxidative action of P450 enzymes could be explored, although these often lack the high regioselectivity of their biological counterparts.

Selective Deuterium (B1214612) Incorporation at the Hydroxymethyl Position

The final step to achieve the target molecule is the selective introduction of deuterium at the hydroxymethyl group of 4'-hydroxypirfenidone. This transformation can be approached through established methods for the deuteration of benzylic alcohols.

One such method involves the use of a deuterated reducing agent to reduce the corresponding aldehyde or carboxylic acid derivative. For example, if 4'-formylpirfenidone-d3 were synthesized, it could be reduced with a deuterated borohydride (B1222165) reagent to yield 4'-Hydroxy Pirfenidone-d,d-d2.

Alternatively, direct H/D exchange at the benzylic position of 4'-hydroxypirfenidone can be achieved using various catalytic systems. The structural characterization of the final product, this compound, would be unequivocally performed using mass spectrometry to confirm the molecular weight and NMR spectroscopy to verify the position and extent of deuterium incorporation. nih.govdntb.gov.uataylorandfrancis.comresearchgate.net

Characterization Techniques for Confirming Isotopic Purity and Structural Integrity

The confirmation of the successful synthesis of this compound, with the deuterium atoms in the intended positions and a high degree of isotopic enrichment, requires sophisticated analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are indispensable tools for this purpose, providing detailed information about the molecular structure and isotopic composition.

Nuclear Magnetic Resonance Spectroscopy (NMR) for Deuterium Localization

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for determining the precise location of deuterium atoms within a molecule. The substitution of a proton (¹H) with a deuteron (B1233211) (²H) leads to distinct changes in the NMR spectrum.

¹³C NMR spectroscopy provides further evidence for deuteration. The carbon atom attached to deuterium (C-D) exhibits a characteristic multiplet signal (typically a triplet for a CD group and a septet for a CD₃ group) due to C-D coupling, and it is often shifted slightly upfield compared to the corresponding C-H signal. This phenomenon, known as the isotopic shift, is a clear indicator of deuteration at a specific carbon position. For this compound, the carbon of the methyl group would show a multiplet, confirming the location of the deuterium atoms.

A proposed ¹H and ¹³C NMR data table for this compound is presented below, based on known data for pirfenidone and its derivatives.

Table 1: Proposed ¹H and ¹³C NMR Data for this compound

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 3 | ~6.5 (d) | ~106 |

| 4 | ~7.6 (dd) | ~141 |

| 6 | ~7.4 (d) | ~118 |

| 5-CD₃ | Not Applicable | ~16 (septet) |

| 2' | ~7.2 (d) | ~128 |

| 3' | ~6.9 (d) | ~116 |

| 4'-OH | ~9.8 (s, br) | ~158 |

| 5' | ~6.9 (d) | ~116 |

| 6' | ~7.2 (d) | ~128 |

| 1' | - | ~132 |

| 2 | - | ~161 |

Note: The chemical shifts (δ) are approximate and reported in parts per million (ppm). The coupling patterns are denoted as d (doublet), dd (doublet of doublets), and septet. The data is estimated based on structurally similar compounds.

High-Resolution Mass Spectrometry for Isotopic Mass Verification

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for verifying the elemental composition and, consequently, the isotopic mass of a synthesized compound with high accuracy. HRMS can distinguish between ions of very similar mass, allowing for the unambiguous confirmation of the incorporation of deuterium atoms.

For this compound, the expected monoisotopic mass will be higher than that of the non-deuterated 4'-Hydroxy Pirfenidone by the mass difference between three deuterium atoms and three hydrogen atoms. The high resolution of the instrument allows for the measurement of the mass-to-charge ratio (m/z) to several decimal places, which can be compared to the theoretically calculated exact mass of the deuterated compound.

The isotopic distribution pattern in the mass spectrum also provides valuable information. The presence of a molecular ion peak corresponding to the mass of this compound and the significant reduction or absence of the peak corresponding to the non-deuterated analog confirms the high isotopic purity of the synthesized compound.

Table 2: Proposed High-Resolution Mass Spectrometry Data for this compound

| Compound | Molecular Formula | Calculated Exact Mass [M+H]⁺ | Observed [M+H]⁺ |

| 4'-Hydroxy Pirfenidone | C₁₂H₁₂NO₂ | 202.0863 | - |

| This compound | C₁₂H₉D₃NO₂ | 205.1051 | ~205.1050 |

Note: The calculated exact mass is for the protonated molecule [M+H]⁺. The observed mass is an estimated value that would be expected from HRMS analysis.

Metabolic Formation and Biotransformation Pathways of 4 Hydroxy Pirfenidone D3

Enzymatic Conversion from Deuterated Pirfenidone (B1678446) (Deupirfenidone)

4'-Hydroxy Pirfenidone-d3 is formed through the enzymatic hydroxylation of Deupirfenidone. This process involves the introduction of a hydroxyl group onto the 4'-position of the phenyl ring of the Deupirfenidone molecule.

Role of Cytochrome P450 Isoenzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP2E1) in Hydroxylation

The primary metabolism of the non-deuterated parent compound, pirfenidone, is dominated by hydroxylation at the 5-position of the pyridinone ring, a reaction predominantly catalyzed by the Cytochrome P450 isoenzyme CYP1A2, with minor contributions from CYP2C9, CYP2C19, and CYP2D6. researchgate.net

While the specific CYP isoenzymes responsible for the aromatic hydroxylation at the 4'-position of the phenyl ring to form this compound have not been definitively identified in the existing literature, it is plausible that members of the CYP2C and CYP3A subfamilies are involved. These enzymes are known to catalyze the hydroxylation of aromatic rings in a variety of xenobiotics. For instance, studies on other drugs with phenyl rings have shown the involvement of these isoenzymes in aromatic hydroxylation. Further research with human liver microsomes and recombinant CYP enzymes is necessary to elucidate the precise enzymatic pathways leading to the formation of this compound.

Below is a table summarizing the contributions of various CYP isoenzymes to the primary 5-hydroxylation of pirfenidone, which may provide some context for the enzymatic environment in which the minor 4'-hydroxylation occurs.

| CYP Isoenzyme | Contribution to 5-Hydroxylation of Pirfenidone |

| CYP1A2 | Major (~70-80%) |

| CYP2C9 | Minor |

| CYP2C19 | Minor |

| CYP2D6 | Minor |

| CYP2E1 | Minor |

Formation as a Secondary Metabolite within a Metabolic Cascade

Current research indicates that this compound is formed as a secondary, or minor, metabolite of Deupirfenidone. The primary metabolic pathway for Deupirfenidone, similar to pirfenidone, involves the oxidation of the deuterated methyl group at the 5-position of the pyridinone ring, leading to the formation of 5-hydroxymethylpirfenidone-d2, which is then further oxidized to the main metabolite, 5-carboxypirfenidone. The formation of this compound represents an alternative, less favored metabolic route.

Investigation of Kinetic Isotope Effects on this compound Formation

The strategic deuteration of the methyl group in Deupirfenidone is designed to slow down its metabolism by taking advantage of the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and thus requires more energy to break. This leads to a slower rate of oxidation of the methyl group, resulting in a higher systemic exposure of the parent drug, Deupirfenidone, compared to pirfenidone.

While the KIE on the primary metabolic pathway (5-hydroxylation) is the intended therapeutic advantage, it may also influence the formation of minor metabolites like this compound. A slower primary metabolic pathway could potentially allow for a greater proportion of the drug to be metabolized via alternative routes, such as the 4'-hydroxylation of the phenyl ring. However, there is currently no specific research available that has quantified the kinetic isotope effect on the formation of this compound. General principles of drug metabolism suggest that if the rate-limiting step for 4'-hydroxylation does not involve the breaking of a C-D bond, the KIE for this specific pathway would be negligible.

Downstream Metabolic Fate of this compound

The downstream metabolic fate of this compound has not been specifically detailed in the scientific literature. However, based on the known metabolic pathways of phenolic compounds, it is possible to predict its likely biotransformation.

Potential for Further Oxidation or Conjugation

The newly introduced hydroxyl group on the phenyl ring of this compound provides a site for further Phase II metabolic reactions. These conjugation reactions typically increase the water solubility of the metabolite, facilitating its excretion from the body. The most common conjugation reactions for phenolic hydroxyl groups are glucuronidation and sulfation.

Glucuronidation: This process involves the attachment of a glucuronic acid moiety to the hydroxyl group, catalyzed by UDP-glucuronosyltransferases (UGTs).

Sulfation: This reaction involves the addition of a sulfonate group, catalyzed by sulfotransferases (SULTs).

It is also possible that the molecule could undergo further oxidation at other positions, although this is generally a less common pathway for phenolic metabolites.

Elucidation of Subsequent Metabolite Structures

Based on the potential for conjugation, the likely subsequent metabolites of this compound would be 4'-O-glucuronyl-Pirfenidone-d3 and 4'-O-sulfo-Pirfenidone-d3. The exact structures of these conjugates would involve the attachment of the glucuronic acid or sulfate (B86663) group to the oxygen of the 4'-hydroxyl group. Definitive identification and structural elucidation of these potential downstream metabolites would require further in vitro and in vivo metabolic studies, followed by analysis using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy.

Analytical Methodologies for the Quantification and Identification of 4 Hydroxy Pirfenidone D3 in Research Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a preferred technique for the analysis of pirfenidone (B1678446) and its metabolites due to its high sensitivity and specificity. Validated LC-MS/MS methods are used for the quantitative determination of these compounds in biological matrices like human plasma. fda.gov

Developing a highly sensitive and selective LC-MS/MS method is paramount for accurately quantifying low-level analytes in complex biological samples. The process begins with optimizing the mass spectrometer settings to identify the most stable and intense multiple reaction monitoring (MRM) transitions for the analyte and the internal standard. For instance, a method for pirfenidone might involve studying its fragmentation to select the best MRM transitions. unifi.it

The chromatographic conditions are then fine-tuned to achieve separation from endogenous interferences and ensure a short run time without compromising sensitivity. unifi.it The use of a stable isotope-labeled internal standard (SIL-IS), such as 4'-Hydroxy Pirfenidone-d3, is crucial. kcasbio.comtandfonline.com Because a SIL-IS has nearly identical chemical and physical properties to the analyte, it co-elutes and experiences similar effects from the sample matrix, which helps to normalize variations in sample preparation, injection volume, and ionization efficiency. kcasbio.comaptochem.comwuxiapptec.com This normalization is key to achieving high sensitivity and selectivity.

Table 1: Key Considerations in LC-MS/MS Method Development

| Parameter | Objective | Example Application |

| MRM Transition | Maximize signal intensity and specificity for the analyte and internal standard. | An Energy Resolved Mass Spectrometry (ERMS) experiment can be performed on pirfenidone to study its fragmentation and select optimal transitions. unifi.it |

| Chromatography | Achieve separation from interfering compounds and ensure a fast analysis time. | A gradient elution with a suitable column, like a Phenomenex Luna PFP, can be optimized to minimize run time while maintaining reliability. unifi.it |

| Internal Standard | Correct for analytical variability. | Using a deuterated standard like this compound for the quantification of 4'-Hydroxy Pirfenidone. aptochem.comclearsynth.com |

| Sample Preparation | Efficiently extract the analyte from the matrix (e.g., plasma). | Techniques like solid-phase extraction or protein precipitation are commonly used. nih.govnih.govnih.gov |

Once developed, the analytical method must be rigorously validated to ensure its reliability for preclinical sample analysis. Validation is performed in accordance with regulatory guidelines, such as those from the FDA. nih.gov Key validation parameters include linearity, accuracy, precision, recovery, and stability. unifi.itnih.gov

The use of a deuterated internal standard like this compound is highly recommended by regulatory agencies for bioanalysis. tandfonline.com It helps to correct for matrix effects, where other compounds in a complex sample can suppress or enhance the analyte's signal. kcasbio.com By tracking the analyte-to-internal standard response ratio, these effects can be normalized, leading to more accurate and precise quantification. wuxiapptec.com Validation demonstrates that the assay is robust and suitable for its intended purpose, such as supporting pharmacokinetic studies in various animal models. unifi.itfda.gov

High-Performance Liquid Chromatography (HPLC) Techniques

High-Performance Liquid Chromatography (HPLC) with various detectors is another widely used technique for the analysis of pirfenidone and its related compounds in pharmaceutical formulations and biological fluids. oaji.netnih.gov

Effective chromatographic separation is essential to resolve the parent drug from its metabolites and other potential impurities. For pirfenidone analysis, reversed-phase HPLC is common, often utilizing a C18 column. nih.govresearchgate.net

The mobile phase composition is a critical parameter. A typical mobile phase might consist of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer, run in either isocratic (constant composition) or gradient (varied composition) mode. nih.govresearchgate.net Flow rate, column temperature, and injection volume are also optimized to achieve good peak shape and resolution within a practical run time. unifi.itnih.gov For example, an isocratic method using acetonitrile and water (65:35% v/v) at a flow rate of 0.7 ml/min has been shown to separate pirfenidone effectively. nih.gov As an internal standard, this compound would be expected to co-elute with the non-deuterated 4'-Hydroxy Pirfenidone, which is the ideal behavior for an internal standard used to quantify its unlabeled analogue. aptochem.com

Table 2: Typical HPLC Parameters for Pirfenidone Analysis

| Parameter | Example Condition | Reference |

| Column | Reversed-phase C18 (e.g., Zorbax Eclipse plus, Symmetry C18) | nih.govresearchgate.net |

| Mobile Phase | Acetonitrile:Water (35:65 v/v) or Orthophosphoric acid buffer:Acetonitrile (65:35) | nih.govresearchgate.net |

| Flow Rate | 0.7 - 1.0 mL/min | nih.govresearchgate.net |

| Detection Wavelength | 310 nm or 317 nm | nih.govnih.gov |

| Retention Time | ~2.02 minutes (for Pirfenidone under specific conditions) | nih.gov |

For HPLC analysis, UV-Vis spectrophotometric detection is a common and cost-effective modality. nih.govjocpr.com The wavelength for detection is chosen at the absorbance maximum of the analyte to ensure the highest sensitivity; for pirfenidone, wavelengths around 310-317 nm are often used. nih.govnih.gov While UV detection is robust for analyzing pharmaceutical formulations, LC-MS/MS is generally preferred for bioanalytical applications in complex matrices like plasma due to its superior sensitivity and selectivity. oaji.netnih.gov

Application of this compound as an Internal Standard

The primary and most vital role of this compound in research is its use as an internal standard (IS) in quantitative bioanalysis. aptochem.comclearsynth.com An internal standard is a known amount of a reference compound added to samples, calibration standards, and quality controls to account for variability during the analytical process. wuxiapptec.com

Using a stable isotope-labeled version of the analyte, such as this compound for the quantification of 4'-Hydroxy Pirfenidone, is considered the gold standard in LC-MS/MS bioanalysis. kcasbio.comaptochem.com This is because a deuterated standard is chemically and physically almost identical to the analyte of interest. wuxiapptec.com This similarity ensures that it behaves the same way during sample extraction, chromatography, and ionization in the mass spectrometer. aptochem.com

The key advantages of using a SIL-IS like this compound include:

Correction for Matrix Effects : It effectively compensates for ion suppression or enhancement caused by the complex biological matrix, a major challenge in bioanalysis. kcasbio.com

Improved Precision and Accuracy : By normalizing for variations in sample handling and instrument response, the analyte/IS ratio provides a much more consistent and reliable measurement. wuxiapptec.comclearsynth.com

Robust Method Development : Incorporating a SIL-IS can significantly reduce method development time and lead to more robust and reliable assays. kcasbio.com

Regulatory bodies often recommend or prefer the use of SIL-IS in bioanalytical methods submitted for review, as it enhances the quality and reliability of the study data. kcasbio.comtandfonline.com Therefore, this compound is an invaluable tool for researchers conducting pharmacokinetic and metabolism studies involving pirfenidone. clearsynth.com

Role in Accurate Quantification of Parent Compound and Other Metabolites

In quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving the highest accuracy and precision. This compound serves as an ideal internal standard for the quantification of 4'-hydroxy pirfenidone in various biological matrices such as plasma and urine. nih.gov

The fundamental principle behind using a SIL-IS is its chemical and physical similarity to the analyte of interest. caymanchem.com this compound has a molecular structure that is nearly identical to 4'-hydroxy pirfenidone, with the only difference being the presence of three deuterium (B1214612) atoms in place of three hydrogen atoms. This subtle mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their similar physicochemical properties ensure that they behave almost identically during sample preparation, chromatography, and ionization.

Any variability introduced during the analytical process, such as loss of sample during extraction, inconsistencies in injection volume, or fluctuations in instrument response, will affect both the analyte and the internal standard to the same extent. By calculating the ratio of the analyte's response to the internal standard's response, these variations can be effectively normalized, leading to a more accurate and reproducible quantification.

Furthermore, the co-elution of the analyte and its SIL-IS helps to compensate for matrix effects, a common phenomenon in bioanalysis where components of the biological matrix interfere with the ionization of the analyte, leading to either suppression or enhancement of the signal. Since both 4'-hydroxy pirfenidone and this compound are affected similarly by the matrix, the use of the deuterated standard significantly improves the reliability of the quantification.

While this compound is the specific internal standard for 4'-hydroxy pirfenidone, in a broader sense, the use of a panel of deuterated standards, including those for the parent drug (e.g., pirfenidone-d5) and other major metabolites (e.g., 5-carboxy-pirfenidone-d4), allows for the simultaneous and accurate quantification of multiple analytes in a single chromatographic run. This multiplexed approach is highly efficient in pharmacokinetic and metabolism studies.

A typical LC-MS/MS method for the analysis of 4'-hydroxy pirfenidone using this compound as an internal standard would involve protein precipitation from the plasma sample, followed by chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. nih.govunifi.it The MRM transitions for both the analyte and the internal standard would be optimized to ensure specificity and sensitivity.

Table 1: Hypothetical LC-MS/MS Parameters for the Analysis of 4'-Hydroxy Pirfenidone and this compound

| Parameter | Value |

| Chromatographic Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 10% B to 90% B over 3 minutes |

| Injection Volume | 5 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transition (4'-Hydroxy Pirfenidone) | To be determined experimentally |

| MRM Transition (this compound) | To be determined experimentally |

| Internal Standard Concentration | 50 ng/mL |

Contributions to Bioanalytical Method Validation in Research

The validation of a bioanalytical method is a critical process that ensures the reliability and reproducibility of the analytical data. nih.gov The use of this compound is integral to the successful validation of an assay for 4'-hydroxy pirfenidone according to regulatory guidelines. The key validation parameters where a SIL-IS plays a crucial role include:

Linearity: The use of a constant concentration of this compound across all calibration standards helps to establish a linear relationship between the analyte concentration and the peak area ratio over a specified range.

Accuracy and Precision: By compensating for systematic and random errors, the SIL-IS ensures that the measured concentrations are close to the true values (accuracy) and that the results are consistent upon repeated measurements (precision). nih.gov Validation protocols typically assess intra- and inter-day accuracy and precision at multiple concentration levels (low, medium, and high quality controls).

Matrix Effect: The matrix effect is evaluated by comparing the response of the analyte in the presence of the biological matrix to its response in a clean solvent. The co-eluting this compound helps to normalize for any signal suppression or enhancement, demonstrating the method's robustness against matrix interferences.

Recovery: The extraction recovery of the method is determined by comparing the analyte response in a pre-extracted spiked sample to that in a post-extracted spiked sample. The SIL-IS helps to correct for any variability in the extraction efficiency.

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term bench-top storage, and long-term storage) is assessed. The consistent response of the internal standard throughout these stability studies provides confidence in the reliability of the stability data.

Table 2: Representative Bioanalytical Method Validation Data for 4'-Hydroxy Pirfenidone using this compound as Internal Standard

| Validation Parameter | Concentration (ng/mL) | Acceptance Criteria | Result |

| Linearity (r²) | 1 - 1000 | > 0.99 | 0.998 |

| Intra-day Precision (%RSD) | 3 (LQC) | < 15% | 4.5% |

| 300 (MQC) | < 15% | 3.2% | |

| 800 (HQC) | < 15% | 2.8% | |

| Inter-day Precision (%RSD) | 3 (LQC) | < 15% | 6.1% |

| 300 (MQC) | < 15% | 4.8% | |

| 800 (HQC) | < 15% | 4.2% | |

| Intra-day Accuracy (%Bias) | 3 (LQC) | ± 15% | +5.2% |

| 300 (MQC) | ± 15% | +2.1% | |

| 800 (HQC) | ± 15% | -1.5% | |

| Inter-day Accuracy (%Bias) | 3 (LQC) | ± 15% | +7.3% |

| 300 (MQC) | ± 15% | +3.5% | |

| 800 (HQC) | ± 15% | -0.8% | |

| Extraction Recovery (%) | 300 | Consistent and reproducible | 85% |

| Matrix Factor (Normalized) | 300 | 0.85 - 1.15 | 1.05 |

Preclinical Mechanistic Investigations of this compound: A Review of Available Scientific Literature

A thorough review of scientific literature reveals no direct preclinical mechanistic investigations into the chemical compound this compound. The available research focuses extensively on the parent compound, pirfenidone, and to a lesser extent, its primary, non-deuterated metabolites.

The designation "d3" in "this compound" signifies that it is a deuterated isotopologue of the 4'-hydroxy metabolite of pirfenidone. Deuterium is a stable, non-radioactive isotope of hydrogen. In pharmaceutical research, deuterated compounds like this compound are most commonly synthesized for use as internal standards in analytical assays, particularly those involving mass spectrometry. These standards are essential for accurately quantifying the concentration of the non-deuterated (or endogenous) form of the molecule—in this case, 4'-Hydroxy Pirfenidone—in biological samples such as plasma or tissue.

Because the intended purpose of this compound is for analytical quantification, it is not itself the subject of studies to evaluate its biological or therapeutic activity. Such investigations are directed at the parent drug, pirfenidone, and its pharmacologically active metabolites.

While no data exists for this compound, the following sections provide a summary of the extensive preclinical research on pirfenidone, the parent compound, which provides the context for why its metabolites are studied.

Context: Preclinical Mechanistic Investigations of Pirfenidone

Pirfenidone is a small molecule with well-documented anti-inflammatory, antioxidant, and antifibrotic properties. drugbank.comnih.gov Its mechanism of action is not fully elucidated but is known to involve the modulation of various cytokines and growth factors critical to the fibrotic process. nih.govnih.gov

Evaluation of Biological Activity in In Vitro Systems

Comparative Cellular Studies: In vitro studies using cell lines like human lung fibroblasts (WI-38) have been instrumental. Research has shown that pirfenidone can inhibit fibroblast proliferation in a dose-dependent manner. nih.gov It also suppresses the differentiation of fibroblasts into myofibroblasts, which are key effector cells in fibrosis. plos.orgnih.gov

Interactions with Fibroblast Proliferation and Extracellular Matrix Production: Pirfenidone has been demonstrated to reduce the production of extracellular matrix components, including collagen. nih.govnih.gov Studies show it can decrease the synthesis of pro-collagen I and III. nih.gov This effect is crucial to its antifibrotic action, as excessive matrix deposition is a hallmark of fibrotic diseases. nih.gov

Role in Cellular Signaling Pathways

Investigations in TGF-β Mediated Pathways: Transforming growth factor-beta (TGF-β) is a primary driver of fibrosis. Pirfenidone is known to downregulate the TGF-β signaling pathway. nih.govnih.gov It can inhibit TGF-β-induced phosphorylation of key downstream signaling molecules like Smad3, thereby reducing the expression of fibrotic genes. plos.orgnih.gov

Analysis of Anti-inflammatory and Antioxidant Modulations: Pirfenidone reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1). drugbank.comnih.gov It also exhibits antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation. drugbank.com

Assessment in Animal Models of Fibrosis

Pirfenidone has demonstrated consistent antifibrotic activity across a wide range of animal models of fibrosis affecting the lung, liver, kidney, and heart. nih.govbohrium.comresearchgate.net In the well-established bleomycin-induced pulmonary fibrosis model, pirfenidone treatment has been shown to reduce lung pathology, decrease collagen accumulation (measured by hydroxyproline (B1673980) content), and improve lung function. spandidos-publications.comresearchgate.net These preclinical findings provided a strong rationale for its clinical development for treating idiopathic pulmonary fibrosis (IPF). nih.govresearchgate.net

Activity of Pirfenidone Metabolites

It is not possible to generate an article detailing the preclinical mechanistic investigations of This compound as no such studies exist in the published scientific literature. Its chemical nature points to its use as an analytical tool rather than a therapeutic agent. The extensive body of research on its parent compound, pirfenidone, provides the foundational understanding of the anti-fibrotic mechanisms that are the subject of ongoing scientific inquiry.

Preclinical Mechanistic Investigations Involving 4 Hydroxy Pirfenidone D3

Assessment in Animal Models of Fibrosis

Comparative Studies of Metabolite Distribution and Accumulation in Fibrotic Tissues

There is a lack of publicly available research that directly compares the distribution and accumulation of 4'-Hydroxy Pirfenidone-d3 with its non-deuterated counterpart, 4'-hydroxy-pirfenidone, in fibrotic tissues.

Studies on the non-deuterated form, pirfenidone (B1678446), and its primary metabolites have provided some insights into their distribution. For instance, following oral administration in rats, the concentrations of pirfenidone and its metabolites, 5-hydroxypirfenidone and 5-carboxypirfenidone, were found to be lower in lung tissue compared to plasma. nih.gov The area under the drug concentration-time curve (AUC) ratios of lung to plasma for pirfenidone, 5-hydroxypirfenidone, and 5-carboxypirfenidone were 0.52, 0.40, and 0.61, respectively. nih.gov Conversely, higher concentrations of these compounds were observed in the liver and kidney tissues. nih.gov

The table below summarizes the reported tissue distribution of pirfenidone and its non-deuterated metabolites in rats.

| Compound | AUC Ratio (Lung/Plasma) | AUC Ratio (Liver/Plasma) | AUC Ratio (Kidney/Plasma) |

| Pirfenidone | 0.52 | 2.3 | 1.5 |

| 5-Hydroxypirfenidone | 0.40 | - | - |

| 5-Carboxypirfenidone | 0.61 | 6.5 | 20 |

| Data from a study in rats following oral administration of pirfenidone. nih.gov |

It is plausible that the deuteration in this compound could alter its binding affinity for plasma proteins and tissues, as well as its transport across cell membranes, potentially leading to a different distribution profile in fibrotic tissues compared to the non-deuterated form. However, empirical data to support this hypothesis is not currently available in published literature.

Influence on Biochemical and Histopathological Indices in Experimental Models

Specific studies detailing the influence of this compound on biochemical and histopathological markers in experimental models of fibrosis have not been identified in the public record.

The parent compound, pirfenidone, has been extensively studied and is known to exert its anti-fibrotic effects by modulating various signaling pathways and reducing the expression of pro-fibrotic markers. nih.govnih.govnih.govnih.gov In various animal models of fibrosis, pirfenidone has been shown to reduce collagen deposition, inhibit fibroblast proliferation, and downregulate pro-inflammatory and pro-fibrotic cytokines like transforming growth factor-beta (TGF-β). nih.govfrontiersin.orgoncotarget.comnih.gov

For example, in a bleomycin-induced pulmonary fibrosis model in hamsters, pirfenidone reduced the expression of procollagen (B1174764) I and III. nih.gov In a rat model of renal fibrosis, pirfenidone treatment was associated with a decrease in phosphorylated Smad2 and Smad3, key signaling molecules in the TGF-β pathway.

The following table presents a selection of biochemical and histopathological findings from preclinical studies of the non-deuterated pirfenidone.

| Experimental Model | Key Biochemical/Histopathological Findings with Pirfenidone Treatment |

| Bleomycin-induced pulmonary fibrosis (hamster) | Reduced expression of procollagen I and III |

| Bleomycin-induced pulmonary fibrosis (mouse) | Attenuation of increased collagen content in the lungs |

| Renal fibrosis (rat) | Decrease in phosphorylated Smad2 and Smad3 |

| Carbon tetrachloride-induced liver fibrosis (mouse) | Attenuation of fibrosis severity and reduced hydroxyproline (B1673980) levels |

| A summary of findings from various preclinical studies of pirfenidone. |

While it is anticipated that this compound would retain some of the anti-fibrotic and anti-inflammatory properties of pirfenidone, the precise impact of deuteration on its potency and efficacy in modulating these biochemical and histopathological indices is unknown without direct experimental evidence. Further research is necessary to elucidate the specific preclinical mechanistic profile of this deuterated metabolite.

Applications of 4 Hydroxy Pirfenidone D3 As a Research Tool

Tracer Studies for Elucidating Metabolic Pathways of Deuterated Pirfenidone (B1678446)

The use of stable isotope-labeled compounds is a cornerstone of modern drug metabolism research. 4'-Hydroxy Pirfenidone-d3 can serve as a tracer to elucidate the metabolic fate of deuterated pirfenidone. When a deuterated version of pirfenidone is administered in a research setting, the presence of the deuterium (B1214612) label allows scientists to distinguish between the administered drug and its metabolites from their endogenous, non-labeled counterparts.

While the primary metabolic pathway of pirfenidone involves hydroxylation at the 5-position of the pyridone ring to form 5-hydroxypirfenidone, followed by oxidation to 5-carboxypirfenidone, other minor metabolic pathways exist. drugbank.comnih.govnih.gov The formation of 4'-hydroxy-pirfenidone represents one such pathway, occurring on the phenyl ring. By administering deuterated pirfenidone and subsequently detecting this compound, researchers can definitively confirm and quantify the flux through this specific metabolic route. This is crucial for building a complete picture of how the deuterated parent drug is processed in a biological system. These studies help in understanding whether the deuteration of pirfenidone alters its metabolic profile compared to the non-deuterated drug, a critical consideration in the development of deuterated drug candidates.

Use in Stable Isotope-Labeled Internal Standards for Comprehensive Bioanalytical Research

One of the most significant applications of this compound is its use as a stable isotope-labeled internal standard (SIL-IS) in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). The U.S. Food and Drug Administration (FDA) has acknowledged the analysis of 4'-hydroxy-pirfenidone in human plasma and urine through validated LC-MS/MS methods in clinical studies. fda.gov

In such assays, a known quantity of this compound is added to biological samples (e.g., plasma, urine) containing the non-deuterated (native) 4'-hydroxy-pirfenidone. Because the deuterated standard is chemically identical to the analyte of interest, it behaves similarly during sample extraction, chromatographic separation, and ionization in the mass spectrometer. However, due to its higher mass, it can be distinguished from the native analyte by the mass spectrometer. This allows for highly accurate and precise quantification of the native 4'-hydroxy-pirfenidone, as the ratio of the signal from the native analyte to the signal from the known amount of the deuterated internal standard is used for calculation. This corrects for any variability or loss during the analytical process.

Below is a representative data table outlining the typical parameters of a validated LC-MS/MS method where this compound would be used as an internal standard. Please note that the exact values are illustrative as specific proprietary method details are not publicly available.

Table 1: Representative LC-MS/MS Method Parameters for the Quantification of 4'-Hydroxy Pirfenidone using this compound as an Internal Standard

| Parameter | Description | Typical Value/Range |

|---|---|---|

| Chromatography | Liquid Chromatography System | Ultra-High Performance Liquid Chromatography (UPLC) |

| Column | Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm) | |

| Mobile Phase | Gradient elution with acetonitrile (B52724) and water containing formic acid | |

| Flow Rate | 0.3 - 0.5 mL/min | |

| Run Time | < 5 minutes | |

| Mass Spectrometry | Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection | Multiple Reaction Monitoring (MRM) | |

| MRM Transition (Analyte) | Specific precursor to product ion transition for 4'-Hydroxy Pirfenidone | |

| MRM Transition (IS) | Specific precursor to product ion transition for this compound | |

| Method Validation | Linearity (r²) | > 0.99 |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | |

| Precision (% CV) | < 15% (< 20% at LLOQ) |

Contribution to Understanding the Disposition of Deuterated Anti-fibrotic Compounds in Research Contexts

The study of a drug's absorption, distribution, metabolism, and excretion (ADME), collectively known as its disposition, is fundamental in pharmaceutical research. The use of this compound contributes significantly to understanding the disposition of deuterated anti-fibrotic compounds like deuterated pirfenidone.

By accurately quantifying the formation and elimination of specific metabolites such as 4'-hydroxy-pirfenidone, researchers can build comprehensive pharmacokinetic models. These models are essential for comparing the disposition of a deuterated drug with its non-deuterated counterpart. For instance, deuteration at a metabolic site can slow down the rate of metabolism, an effect known as the "kinetic isotope effect." This can lead to higher exposure (Area Under the Curve, AUC) and a longer half-life of the parent drug. By using this compound to precisely measure the formation of the 4'-hydroxy metabolite of a deuterated pirfenidone, researchers can quantify the impact of deuteration on this specific metabolic pathway. This information is critical for predicting how the deuterated drug will behave in vivo and for designing dosing regimens for further preclinical and clinical studies.

Utility in Drug-Drug Interaction Studies at the Metabolic Level in In Vitro Systems

This compound is a valuable tool for in-vitro drug-drug interaction (DDI) studies. These studies are essential to predict whether a drug's metabolism will be affected by co-administered medications. Pirfenidone is primarily metabolized by the cytochrome P450 enzyme CYP1A2, with minor contributions from other CYPs. drugbank.comnih.gov

In a typical in-vitro DDI study, human liver microsomes or hepatocytes are incubated with pirfenidone in the presence and absence of a potential interacting drug. The formation of metabolites, including 4'-hydroxy-pirfenidone, is then measured. By using this compound as an internal standard for the quantification of the formed 4'-hydroxy-pirfenidone, the inhibitory or inductive effect of the co-incubated drug on the specific metabolic pathway leading to 4'-hydroxylation can be accurately determined.

For example, if a co-administered drug is an inhibitor of the CYP enzyme responsible for 4'-hydroxylation, a decrease in the formation of 4'-hydroxy-pirfenidone will be observed. Conversely, an inducer would increase its formation. The precise data obtained using this compound as an internal standard allows for the calculation of key DDI parameters, such as the IC50 (the concentration of an inhibitor that causes 50% inhibition of enzyme activity). This information is crucial for predicting the likelihood of clinically significant drug interactions.

Emerging Research Perspectives and Methodological Advancements for Deuterated Pirfenidone Metabolites

Development of Advanced Analytical Techniques for Low-Concentration Detection

The analysis of deuterated metabolites like 4'-Hydroxy Pirfenidone-d3 in biological matrices presents a significant challenge due to their typically low concentrations. The development of highly sensitive and specific analytical techniques is therefore paramount. While high-performance liquid chromatography (HPLC) is a widely used technique for the analysis of pirfenidone (B1678446), more advanced methods are often required for its deuterated metabolites. oaji.netresearchgate.netresearchgate.net

Key advancements in analytical techniques include:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This has become the gold standard for the quantification of low-level analytes in complex biological fluids. Its high selectivity and sensitivity enable the accurate measurement of this compound, even in the presence of its non-deuterated counterpart and other metabolites.

High-Resolution Mass Spectrometry (HRMS): HRMS offers enhanced mass accuracy and resolution, which is critical for distinguishing between compounds with very similar masses, a common scenario in metabolite identification studies.

These advanced techniques are essential for detailed pharmacokinetic studies, enabling researchers to precisely track the absorption, distribution, metabolism, and excretion (ADME) of deuterated pirfenidone and its metabolites.

Integration of Omics Approaches for Comprehensive Metabolic Profiling

To gain a holistic understanding of the metabolic pathways influenced by deuterated pirfenidone, researchers are increasingly turning to "omics" technologies. These approaches provide a global view of molecular changes within a biological system.

Metabolomics: This involves the comprehensive analysis of all metabolites in a biological sample. By comparing the metabolomes of subjects treated with pirfenidone versus its deuterated analogs, researchers can identify novel metabolites and gain insights into how deuteration alters metabolic pathways.

Proteomics: This is the large-scale study of proteins. Proteomic analysis can reveal changes in the expression levels of metabolic enzymes, such as cytochrome P450 (CYP) isoenzymes (e.g., CYP1A2, which is involved in pirfenidone metabolism), in response to treatment with deuterated compounds. drugs.com

Genomics and Transcriptomics: These fields analyze an organism's complete set of DNA and RNA transcripts, respectively. They can help identify genetic variations that may influence an individual's response to deuterated drugs and provide information on the regulation of genes involved in drug metabolism.

The integration of these omics platforms allows for a systems-level understanding of the biological effects of this compound and other deuterated metabolites, moving beyond simple pharmacokinetic measurements.

Computational Modeling of Metabolite Interactions and Pathways

Computational modeling has emerged as a powerful tool in drug discovery and development, offering insights into molecular interactions and metabolic pathways. mdpi.com

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor or enzyme. nih.govresearchgate.netnih.gov For this compound, docking studies can elucidate its binding affinity and interaction with metabolic enzymes, helping to explain the observed changes in metabolism compared to the non-deuterated form.

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a compound with its biological activity. mdpi.com These models can be used to predict the metabolic stability and potential interactions of various deuterated pirfenidone derivatives.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: PK/PD models integrate data on drug concentration and its pharmacological effect over time. For deuterated pirfenidone metabolites, these models can help to simulate and predict the therapeutic outcomes and optimize dosing regimens.

Recent studies have utilized neural networks and machine learning to predict the interaction of pirfenidone with various protein kinases, providing a deeper understanding of its molecular mechanisms. nih.govresearchgate.netnih.gov These computational approaches are invaluable for rational drug design and for predicting the metabolic fate of new deuterated analogs.

Future Directions in the Design and Application of Deuterated Analogues in Basic Chemical Research

The strategic use of deuterium (B1214612) labeling extends beyond improving the pharmacokinetic properties of existing drugs. musechem.comresearchgate.netbeilstein-archives.org In basic chemical research, deuterated compounds like this compound serve as invaluable tools.

Mechanistic Elucidation: The deuterium kinetic isotope effect (KIE), where a C-D bond is stronger and breaks more slowly than a C-H bond, can be exploited to study reaction mechanisms. musechem.com By selectively placing deuterium at different positions in a molecule, chemists can pinpoint the sites of metabolic attack and elucidate the enzymatic pathways involved.

Tracer Studies: Deuterated compounds can be used as stable isotope tracers in metabolic studies. By tracking the fate of the deuterium label, researchers can follow the metabolic transformations of a drug in vivo without the need for radioactive isotopes.

Synthesis of Novel Chemical Entities: The insights gained from studying deuterated analogs can inform the design of new chemical entities with improved properties. For instance, understanding how deuteration at a specific position affects metabolism can guide the synthesis of next-generation drugs with enhanced efficacy and safety profiles. nih.govrsc.org The development of new synthetic methodologies for introducing deuterium into molecules is an active area of research. researchgate.netbeilstein-archives.org

The continued exploration of deuterated analogs in basic research will undoubtedly lead to a deeper understanding of fundamental chemical and biological processes, paving the way for the development of more effective and safer medicines.

Q & A

Q. How can researchers validate the specificity of this compound in target engagement assays?

- Methodological Answer :

- Competitive Binding Assays : Use radiolabeled or fluorescent probes to measure displacement in the presence of deuterated vs. non-deuterated compounds .

- Structural Analysis : Perform X-ray crystallography or cryo-EM to visualize deuterium incorporation effects on binding pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.